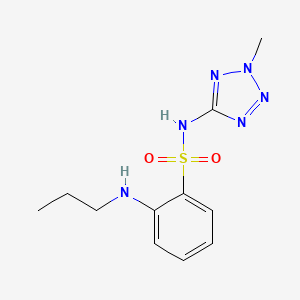
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide is a synthetic compound with intriguing properties that have drawn interest in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide typically involves several key steps:
Formation of 1,2,3,4-tetrahydroisoquinoline through a cyclization reaction.
Introduction of the ethylsulfonyl group via sulfonylation.
Coupling of the 2-fluorophenoxy group through a nucleophilic substitution reaction.
Final acetylation to introduce the acetamide moiety.
Industrial Production Methods: Industrial production of this compound may leverage continuous flow chemistry techniques to improve reaction efficiency and yield. Process optimization would involve refining reaction conditions, such as temperature, pressure, and catalyst selection, to achieve high purity and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide undergoes several types of chemical reactions, including:
Oxidation: Conversion of specific functional groups to more oxidized states.
Reduction: Reduction of nitro groups to amines or other functionalities.
Substitution: Halogen exchange or nucleophilic substitution at the fluoro position.
Common Reagents and Conditions: The compound reacts with reagents such as potassium permanganate or hydrogen peroxide for oxidation, and palladium on carbon or lithium aluminum hydride for reduction. Substitution reactions may employ halogenating agents like thionyl chloride or organic bases such as triethylamine.
Major Products: Major products from these reactions include oxidized derivatives, reduced forms with altered functional groups, and substituted analogs retaining the core structure but with varied substituents.
Scientific Research Applications
Chemistry: In chemistry, N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide is used as a building block for synthesizing more complex molecules, including potential pharmacophores and ligands for catalysis studies.
Biology: Biologically, this compound is investigated for its interactions with various enzymes and receptors, providing insight into cellular pathways and potential therapeutic targets.
Medicine: In medical research, the compound’s unique structure is evaluated for its potential as a drug candidate, particularly in the areas of anti-inflammatory, anti-cancer, and neuroprotective agents.
Industry: Industrially, this compound finds use in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals, contributing to innovations in coatings, adhesives, and electronics.
Mechanism of Action
Effects and Pathways: The compound exerts its effects primarily through binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects or alterations in cellular processes. Detailed studies reveal that the compound influences signal transduction pathways, potentially inhibiting or activating key steps depending on its mode of action.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other acetamide derivatives and tetrahydroisoquinoline analogs. Some noteworthy examples are:
N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-chlorophenoxy)acetamide
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-bromophenoxy)acetamide
Uniqueness: N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide stands out due to the presence of the fluorophenoxy group, which imparts unique electronic properties and potential for selective biological activity.
Properties
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-2-27(24,25)22-10-9-14-7-8-16(11-15(14)12-22)21-19(23)13-26-18-6-4-3-5-17(18)20/h3-8,11H,2,9-10,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYQEMNGEHTGHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(Hydroxyimino)methyl]-1,3-thiazol-2-amine](/img/structure/B2698217.png)
![N'-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2698218.png)


![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)pyridine-3-sulfonamide](/img/structure/B2698223.png)
![5-(3-chloroanilino)-N-[1-(3,4-dimethoxyphenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2698225.png)
![5-Methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2698226.png)

![3-{1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-3-methyl-1-(oxan-4-yl)urea](/img/structure/B2698230.png)
![2,6-Dichloro-N-[(1-ethyl-3,5-dimethylpyrazol-4-YL)methyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2698231.png)
![N-[(2-methoxyphenyl)methyl]-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2698234.png)



